1-Boc-4-(3-硝基苄基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-4-(3-Nitrobenzyl)piperazine is an organic compound used in the field of medicinal chemistry. It is an heterocyclic building block .

Synthesis Analysis

The synthesis of 1-Boc-4-(3-Nitrobenzyl)piperazine involves several steps. Crosscoupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) has been reported . 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides .Molecular Structure Analysis

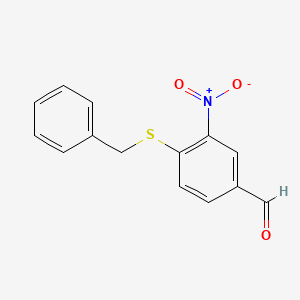

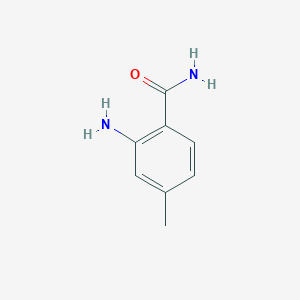

The molecular formula of 1-Boc-4-(3-Nitrobenzyl)piperazine is C16H23N3O4. The InChI code is 1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 .Chemical Reactions Analysis

1-Boc-4-(3-Nitrobenzyl)piperazine is involved in several chemical reactions. For instance, it undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis

1-Boc-4-(3-Nitrobenzyl)piperazine has a molecular weight of 321.38 g/mol. It is a light yellow crystalline solid . The boiling point is 434.5 ℃ at 760 mmHg . The density is 1.208 g/cm3 .科学研究应用

Synthesis of Piperazine Derivatives

1-Boc-4-(3-Nitrobenzyl)piperazine: is a valuable building block in the synthesis of piperazine derivatives. These derivatives are significant due to their presence in numerous pharmaceutical compounds. The nitro group in the benzyl position allows for further chemical modifications, leading to the creation of compounds with potential anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Drug Discovery and Medicinal Chemistry

The compound serves as a precursor in the development of new drugs. Its structural motif is found in several blockbuster drugs, and its modification through C–H functionalization can lead to the discovery of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles .

DNA Gyrase Inhibitors

In the realm of antibacterial research, 1-Boc-4-(3-Nitrobenzyl)piperazine is utilized in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial for developing new antibiotics to combat resistant bacterial strains .

Polymer Research

This compound plays a pivotal role in polymer science, particularly in the preparation of alpha,beta-poly(2-oxazoline) lipopolymers. These polymers are synthesized through living cationic ring-opening polymerization and have applications in drug delivery systems .

属性

IUPAC Name |

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWAJBOXCYPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383744 |

Source

|

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(3-Nitrobenzyl)piperazine | |

CAS RN |

203047-33-0 |

Source

|

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)